molecular formula C18H23Cl2N5OS B13768526 Benzamide, N-(4-chloro-6-(4-methyl-1-piperazinyl)-5-(methylthio)-2-pyrimidinyl)-N-methyl-, monohydrochloride CAS No. 55477-32-2

Benzamide, N-(4-chloro-6-(4-methyl-1-piperazinyl)-5-(methylthio)-2-pyrimidinyl)-N-methyl-, monohydrochloride

Cat. No.: B13768526
CAS No.: 55477-32-2
M. Wt: 428.4 g/mol
InChI Key: WXNZHNBICYJCMQ-UHFFFAOYSA-N
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Description

Benzamide, N-(4-chloro-6-(4-methyl-1-piperazinyl)-5-(methylthio)-2-pyrimidinyl)-N-methyl-, monohydrochloride: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with a chlorinated pyrimidine ring and a piperazine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(4-chloro-6-(4-methyl-1-piperazinyl)-5-(methylthio)-2-pyrimidinyl)-N-methyl-, monohydrochloride typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors such as chloroacetyl chloride and thiourea.

    Substitution Reactions: The chlorinated pyrimidine ring undergoes substitution reactions with 4-methylpiperazine to introduce the piperazine moiety.

    Benzamide Formation: The final step involves the formation of the benzamide structure through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chlorinated pyrimidine ring, potentially leading to dechlorination.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloro and methylthio positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its piperazine moiety is known to interact with various receptors and enzymes, making it a candidate for drug development.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to interact with specific molecular targets makes it a promising lead compound for drug discovery.

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of Benzamide, N-(4-chloro-6-(4-methyl-1-piperazinyl)-5-(methylthio)-2-pyrimidinyl)-N-methyl-, monohydrochloride involves its interaction with specific molecular targets. The piperazine moiety is known to bind to certain receptors, modulating their activity. The chlorinated pyrimidine ring can interact with enzymes, potentially inhibiting their function. These interactions lead to various biological effects, which are the basis for its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, N-(4-chloro-6-(4-methyl-1-piperazinyl)-5-(methylthio)-2-pyrimidinyl)-N-ethyl-
  • Benzamide, N-(4-chloro-6-(4-methyl-1-piperazinyl)-5-(methylthio)-2-pyrimidinyl)-N-propyl-

Uniqueness

Compared to similar compounds, Benzamide, N-(4-chloro-6-(4-methyl-1-piperazinyl)-5-(methylthio)-2-pyrimidinyl)-N-methyl-, monohydrochloride is unique due to its specific substitution pattern. The presence of the methyl group on the piperazine ring and the methylthio group on the pyrimidine ring imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

55477-32-2

Molecular Formula

C18H23Cl2N5OS

Molecular Weight

428.4 g/mol

IUPAC Name

N-[4-chloro-6-(4-methylpiperazin-4-ium-1-yl)-5-methylsulfanylpyrimidin-2-yl]-N-methylbenzamide;chloride

InChI

InChI=1S/C18H22ClN5OS.ClH/c1-22-9-11-24(12-10-22)16-14(26-3)15(19)20-18(21-16)23(2)17(25)13-7-5-4-6-8-13;/h4-8H,9-12H2,1-3H3;1H

InChI Key

WXNZHNBICYJCMQ-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CCN(CC1)C2=C(C(=NC(=N2)N(C)C(=O)C3=CC=CC=C3)Cl)SC.[Cl-]

Origin of Product

United States

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